Acetonitrile

LC-MS Void Volume Determination Method Development

Non-deuterated acetonitrile produces overwhelming ¹H solvent signals that obscure analyte peaks in NMR spectroscopy. Acetonitrile-d3 (CAS 148642-19-7) eliminates this interference through complete deuterium substitution. • 99.8 atom% D isotopic enrichment ensures clean NMR baselines and reliable structural assignment. • Low-water grade (≤0.02% H₂O) reduces interference in exchangeable-proton spectral regions. • Validated LC-MS void volume marker-24-36% more accurate than uracil for retention prediction. Supplied in septum-sealed ampoules under inert gas. Bulk quantities and custom packaging available.

Molecular Formula C2H3N
CH3CN
CH3CN
C2H3N
Molecular Weight 41.05 g/mol
CAS No. 148642-19-7
Cat. No. B125043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile
CAS148642-19-7
Synonymsacetonitrile
acetonitrile, 1-(14)C-labeled
acetonitrile, 3H-labeled
Molecular FormulaC2H3N
CH3CN
CH3CN
C2H3N
Molecular Weight41.05 g/mol
Structural Identifiers
SMILESCC#N
InChIInChI=1S/C2H3N/c1-2-3/h1H3
InChIKeyWEVYAHXRMPXWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 0.75 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72.5° F (NTP, 1992)
24.36 M
In water, >800 g/L at 25 °C
In water, infinite solubility at 25 °C
Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons;  immiscible with many saturated hydrocarbons (petroleum fractions).
Soluble in alcohol
Miscible with ethanol, diethyl ether, acetone, benzene
Equal wt of acetonitrile and the following materials are miscible at room temp: formic acid, acetic acid, levulinic acid, methanol, cellosolve solvent, formaldehyde, acetaldehyde, di-n-butyl amine, acetic anhydride, pyridine, nitrobenzene, aniline, xylene, phenol, acetyl chloride, dibutyl phthalate, diglycol stearate, n-butyl ether, dichloroethyl ether, methyl isobutyl ketone, nitromethane, nitroethane, nitropropane
Solubility in water, g/100ml at 20 °C: 1390 (very good)
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile-D3 Specifications and Procurement Guide


Acetonitrile-d3 (CD3CN, CAS 2206-26-0, also referenced under CAS 148642-19-7 for specific formulations) is a deuterated isotopomer of acetonitrile, classified as a polar aprotic organic solvent . It is a clear, colorless liquid with a molecular weight of 44.07 g/mol, a boiling point of 80-81°C, and a density of approximately 0.84 g/mL at 20°C . Its primary utility lies in nuclear magnetic resonance (NMR) spectroscopy as a solvent and internal lock, where the substitution of hydrogen with deuterium suppresses background proton signals [1]. It is also utilized in specialized applications such as LC-MS method development [2].

Why Acetonitrile-D3 Is Not Interchangeable


While Acetonitrile-h3 (CH3CN) and Acetonitrile-d3 (CD3CN) share a core chemical identity, their functional performance in analytical applications is critically divergent. Direct substitution of the non-deuterated form in NMR leads to overwhelming solvent proton signals that obscure analyte peaks, negating the purpose of the experiment [1]. Furthermore, fundamental differences in molecular dynamics and solution micro-structuring between the two isotopomers, beyond simple isotopic mass effects, can influence hydrogen-bonding kinetics and phase behavior, potentially altering experimental outcomes in time-resolved studies [2]. Lastly, substituting acetonitrile-d3 with another deuterated solvent (e.g., DMSO-d6) is not viable due to significant differences in polarity, dielectric constant, and solvation properties, which directly impact chemical shift and molecular conformation [3].

Acetonitrile-D3 vs. Alternatives: Quantitative Evidence


LC-MS Void Volume Determination Accuracy

In LC-MS method development, accurately determining column void volume is critical for retention time prediction. A 2023 study compared deuterated acetonitrile (acetonitrile-d3) as a tracer against three conventional neutral void volume markers (uracil, phloroglucinol, N,N-dimethylformamide) across C8 and C18 columns. The void volume obtained using conventional markers was 24-36% lower than the integral average void volume determined via the minor disturbance method using acetonitrile-d3 [1]. This establishes acetonitrile-d3 as a superior reference for this specific, high-precision application.

LC-MS Void Volume Determination Method Development

Molecular Dynamics: Diffusion Coefficient Isotope Effect

A comparative study of molecular reorientation dynamics using Raman bandshape analysis revealed a quantifiable difference in the parallel diffusion coefficient (D∥) between acetonitrile-h3 and acetonitrile-d3. The D∥ for the deuterated species was found to be substantially lower, by approximately 20%, than that of the non-deuterated isotopomer [1]. This indicates that deuterium substitution has a non-trivial impact on the molecule's dynamic behavior in solution, a factor that can influence the interpretation of kinetic experiments.

Molecular Dynamics Raman Spectroscopy Isotope Effects

Isotopic Purity and Water Content Specifications

For high-resolution NMR, isotopic enrichment and water content are critical procurement specifications. Commercial acetonitrile-d3 is routinely supplied with isotopic purity ranging from 99.8 atom% D to >99.96 atom% D [1]. This compares favorably to some lower-grade deuterated solvents which may offer only 99.5% enrichment. Furthermore, rigorous water content specifications, such as ≤0.05% (HDO+D2O) or ≤0.02% H2O , minimize exchangeable proton signals that can interfere with spectra, a key differentiator from non-deuterated or lower-grade solvents.

NMR Spectroscopy Solvent Purity Quality Control

NMR Trace Impurity Reference Database

A comprehensive peer-reviewed reference exists that provides the 1H and 13C NMR chemical shifts of 48 industrially preferred solvents specifically in acetonitrile-d3, among other deuterated solvents [1]. This dedicated database, which expands upon the seminal Gottlieb et al. work, is a unique resource for synthetic and process chemists. It provides a verified, quantitative reference for identifying and quantifying trace solvent impurities in acetonitrile-d3 solutions, a task for which equivalent, comprehensive, and peer-reviewed data may not exist for other solvents.

NMR Process Chemistry Impurity Profiling

Acetonitrile-D3: Optimal Use Cases


High-Precision LC-MS Void Volume Determination

For analytical chemists developing or validating reversed-phase LC-MS methods, Acetonitrile-D3 should be prioritized as a void volume marker. Direct comparative evidence demonstrates that conventional neutral markers like uracil significantly underestimate column void volume by 24-36% compared to the minor disturbance method using deuterated acetonitrile [1]. This leads to more accurate retention time prediction and robust method transfer.

High-Resolution NMR with Minimal Water Interference

When analyzing samples where exchangeable protons or trace water signals could obscure key spectral regions, procurement of Acetonitrile-D3 with low water specifications (e.g., ≤0.05% HDO+D2O or ≤0.02% H2O ) is essential. This grade provides a demonstrably lower baseline for interfering signals compared to standard-grade deuterated solvents, ensuring the highest spectral clarity and lock stability.

Isotope-Dependent Molecular Dynamics Studies

For physical chemists investigating solution-phase dynamics, Acetonitrile-D3 is a critical reagent, not a mere inert solvent. Studies show its parallel diffusion coefficient is approximately 20% lower than its non-deuterated counterpart [2]. This quantifiable difference in dynamic behavior must be accounted for in experiments probing hydrogen-bond kinetics, molecular reorientation, or micro-structuring in solution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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